

N-Oxalylglycine as an Isostere of α-Ketoglutaric Acid: A Technical Guide

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Compound of Interest		
Compound Name:	N-Oxalylglycine	
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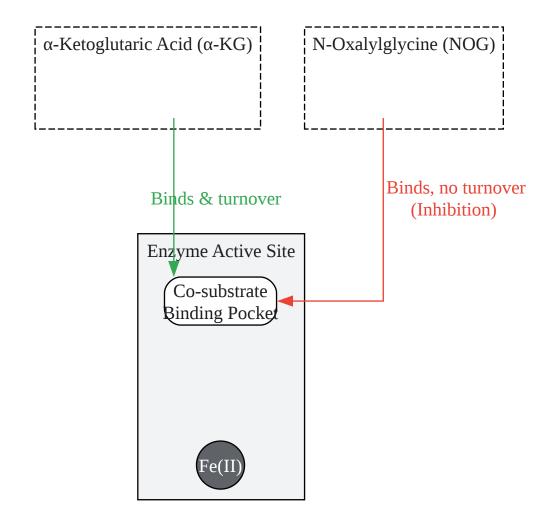
N-Oxalylglycine (NOG) is a potent, cell-permeable molecule widely utilized in biological research as a structural and functional mimic, or isostere, of α -Ketoglutaric acid (α -KG, also known as 2-oxoglutarate). Its ability to act as a competitive inhibitor for a broad class of enzymes known as α -KG-dependent dioxygenases has made it an invaluable tool for interrogating cellular processes ranging from hypoxia sensing to epigenetic regulation. This guide provides an in-depth examination of the mechanisms, quantitative parameters, and experimental considerations of NOG's function.

The Principle of Isosterism: Structural Mimicry

The inhibitory action of **N-Oxalylglycine** is rooted in its profound structural similarity to the endogenous enzyme co-substrate, α -Ketoglutaric acid. Both molecules possess two carboxylate groups and a carbonyl moiety, which are critical for coordinating with the Fe(II) ion and binding to the active site of α -KG-dependent dioxygenases.

However, a key structural divergence defines NOG's function as an inhibitor: the replacement of the C-3 methylene group (-CH2-) in α -KG with an amide group (-NH-). This substitution prevents the oxidative decarboxylation that is central to the catalytic cycle of the dioxygenase enzymes.[1] While NOG can effectively occupy the α -KG binding site, it cannot be turned over, thus acting as a competitive antagonist.[1][2]





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Figure 1: Isosteric relationship and binding competition.

Quantitative Analysis of Inhibition

N-Oxalylglycine is a broad-spectrum inhibitor, affecting numerous α -KG-dependent dioxygenases, albeit with varying potencies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to quantify its efficacy against different enzymes.

The tables below summarize reported IC50 and Ki values for NOG against several major classes of these enzymes. It is important to note that IC50 values can vary depending on the substrate concentration used in the assay.[3] The Ki value, representing the dissociation constant of the enzyme-inhibitor complex, is a more absolute measure of binding affinity.[3]



Enzyme Target Family	Specific Enzyme	IC50 (μM)	Source
Prolyl Hydroxylases (PHDs)	PHD1	2.1	[4][5]
PHD2	5.6	[4][5]	
Prolyl 4-hydroxylase (microsomal)	23	[1][6]	
Histone Demethylases (JMJD)	JMJD2A	250	[4][5]
JMJD2C	500	[4][5]	
JMJD2E	24	[4][5]	_

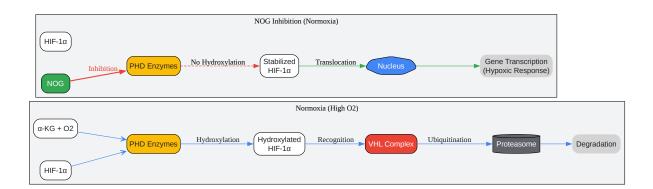
Enzyme Target	Ki (μM)	Conditions	Source
Prolyl 4-hydroxylase	1.9 - 7.8	Competitive with α -KG	[1][6]
Taurine/α-KG dioxygenase (TauD)	~290	Competitive with α-KG	[7]

Impact on Cellular Signaling: The HIF-1α Pathway

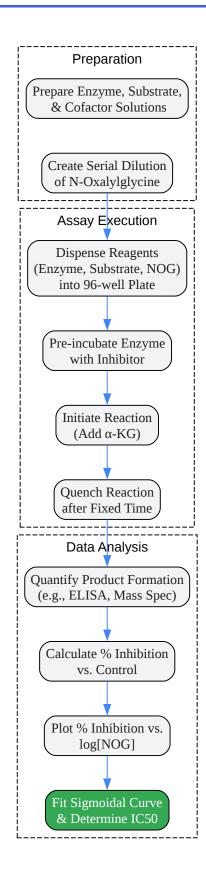
One of the most extensively studied consequences of NOG administration is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF- 1α). Under normal oxygen levels (normoxia), Prolyl Hydroxylase Domain (PHD) enzymes utilize α -KG and O2 to hydroxylate specific proline residues on HIF- 1α .[8][9] This hydroxylation marks HIF- 1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[9][10]

By competitively inhibiting PHD enzymes, NOG prevents this hydroxylation. Consequently, HIF- 1α is stabilized, dimerizes with HIF- 1β , and translocates to the nucleus to activate the transcription of hypoxia-responsive genes, even in the presence of oxygen.[9][11]









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